molecular formula C12H13N3O5S2 B6318807 3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide CAS No. 105142-77-6

3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide

Cat. No. B6318807
CAS RN: 105142-77-6
M. Wt: 343.4 g/mol
InChI Key: AJBKSBBYEJGBOT-UHFFFAOYSA-N
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Description

3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide, or 3-AP4HBS, is a synthetic chemical compound that is widely used in scientific research. It is a derivative of the amino acid phenylalanine, and its structure is composed of two sulfonamide groups, an amine group and a phenyl ring. 3-AP4HBS has a wide range of applications in scientific research, including its use as a reagent in biochemical and physiological studies, as well as in the synthesis of other compounds.

Scientific Research Applications

3-AP4HBS has a wide range of applications in scientific research. It is used as a reagent in biochemical and physiological studies, as well as in the synthesis of other compounds. For example, 3-AP4HBS can be used to synthesize 3-aminobenzene-sulfonamide derivatives, which are useful for studying the effects of drugs on protein-protein interactions. It can also be used to synthesize 3-aminophenylsulfonamides, which are useful for studying the effects of drugs on enzyme activity.

Mechanism of Action

Target of Action

The primary target of 3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that sulfonamides, such as this compound, often act as inhibitors of carbonic anhydrases . They may bind to the active site of the enzyme, preventing its normal substrate, carbon dioxide, from entering the active site, thereby inhibiting the enzyme’s catalytic activity.

Biochemical Pathways

Carbonic anhydrases play a crucial role in these processes, and their inhibition can disrupt normal physiological functions .

Result of Action

For example, inhibition of carbonic anhydrase in the kidneys can affect urine concentration and pH .

Advantages and Limitations for Lab Experiments

The main advantage of using 3-AP4HBS in laboratory experiments is its high solubility in water, which makes it easy to work with and manipulate. In addition, 3-AP4HBS is relatively inexpensive and widely available, making it an attractive option for researchers.
However, there are some limitations associated with the use of 3-AP4HBS in laboratory experiments. For example, the compound is unstable in acidic and basic solutions, meaning that it must be used quickly after preparation. In addition, 3-AP4HBS is not very soluble in organic solvents, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 3-AP4HBS. For example, further studies could be conducted to better understand the mechanism of action of the compound, and to explore its potential therapeutic applications. In addition, 3-AP4HBS could be used in the synthesis of other compounds, such as 3-aminobenzene-sulfonamides and 3-aminophenylsulfonamides, which could be used to study the effects of drugs on protein-protein interactions and enzyme activity, respectively. Finally, 3-AP4HBS could be used in the development of new drugs and drug delivery systems, as well as in the study of the effects of environmental toxins on human health.

Synthesis Methods

3-AP4HBS can be synthesized through a variety of methods, including an acid-catalyzed reaction of 3-amino-benzenesulfonamide and 4-hydroxybenzaldehyde. This reaction is carried out in an acidic environment, such as sulfuric acid, and the resulting product is then purified by recrystallization. Other methods of synthesis include the use of a Grignard reagent, a Wittig reaction, and a Schotten-Baumann reaction.

properties

IUPAC Name

3-amino-4-hydroxy-N-(3-sulfamoylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S2/c13-11-7-10(4-5-12(11)16)22(19,20)15-8-2-1-3-9(6-8)21(14,17)18/h1-7,15-16H,13H2,(H2,14,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBKSBBYEJGBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NS(=O)(=O)C2=CC(=C(C=C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide

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